molecular formula C7H10O2 B3346464 2-(1-Hydroxypropyl)furan, (R)- CAS No. 119619-55-5

2-(1-Hydroxypropyl)furan, (R)-

Cat. No.: B3346464
CAS No.: 119619-55-5
M. Wt: 126.15 g/mol
InChI Key: MWXWHUXLVXOXBZ-ZCFIWIBFSA-N
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Description

“2-(1-Hydroxypropyl)furan, ®-” is a chemical compound . It is also known as a type of chemical entity . Its molecular formula is C7H10O2 and it has a molecular weight of 126.1531 .


Synthesis Analysis

Furan derivatives can be synthesized from biomass . The Diels–Alder reaction of furans is a versatile tool in synthetic organic chemistry and in the production of sustainable building blocks and smart materials . Furan can participate in Diels–Alder couplings .


Molecular Structure Analysis

The molecular structure of “2-(1-Hydroxypropyl)furan, ®-” can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can be used for the structural elucidation of compounds along with the study of geometrical and vibrational properties .


Chemical Reactions Analysis

Furan can undergo a wide range of reactions . It can serve as an immediate precursor to many important substructures, making it a key synthon in synthetic chemistry . Furan can function as an electron-rich 1,4-diene that is locked into the reactive s-cis conformation . Diels–Alder reactions between furan and reactive dienophiles lead to the synthesis of oxabicyclo [2.2.1]heptane derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(1-Hydroxypropyl)furan, ®-” can be analyzed using various methods . For example, dynamic mechanical analysis (DMA) can be used to measure the viscoelastic properties of materials . The interaction behavior of furan is different than pyrrole .

Mechanism of Action

The mechanism of action of furan derivatives can be complex. For instance, furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . The mechanism of the Paal-Knorr Furan Synthesis involves the ring closure of a rapidly formed monoenol .

Safety and Hazards

Furan is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is extremely flammable and can cause skin irritation, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure . It is also suspected of causing genetic defects and may cause cancer .

Future Directions

Furan and its derivatives have taken on a special position in the realm of medicinal chemistry . Due to the remarkable therapeutic efficacy of furan-related medicines, medicinal chemists have been inspired to create numerous innovative antibacterial agents . Furan’s utility in carbon–carbon bond-forming reactions considerably expands its role as a key synthon . This suggests that furan and its derivatives, including “2-(1-Hydroxypropyl)furan, ®-”, have a promising future in the field of medicinal chemistry and drug discovery .

Properties

IUPAC Name

(1R)-1-(furan-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-6(8)7-4-3-5-9-7/h3-6,8H,2H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXWHUXLVXOXBZ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CO1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CO1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119619-55-5
Record name 2-(1-Hydroxypropyl)furan, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119619555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-HYDROXYPROPYL)FURAN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z4LZ0OQ38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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